![molecular formula C26H24FN5O3 B2534081 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1261006-40-9](/img/structure/B2534081.png)

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

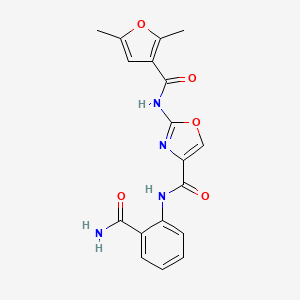

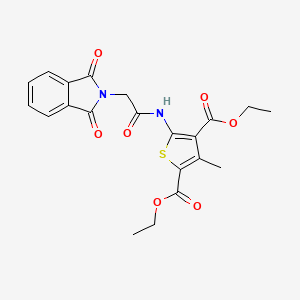

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridinone ring, and an oxadiazole ring .

Synthesis Analysis

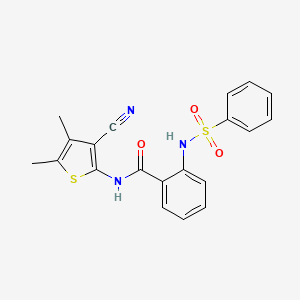

The synthesis of similar compounds often involves the reaction of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of this specific compound might involve similar reactions.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperazine ring attached to a fluorophenyl group and an oxoethyl group. This is further attached to a pyridinone ring, which is substituted with an oxadiazole ring attached to a methylphenyl group .Chemical Reactions Analysis

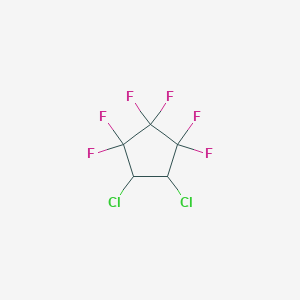

The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines, while the oxadiazole ring might participate in reactions typical of heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. For example, it is likely to be a solid at room temperature, given its complex structure. Its solubility in various solvents would depend on the polarity of the solvent and the compound itself .Scientific Research Applications

Synthesis and Characterization

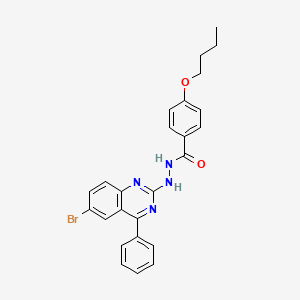

The compound has been explored for its synthesis and structural characterization. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a structurally related compound, was synthesized through a condensation reaction. It was characterized by various spectroscopic methods and its structure was confirmed by single crystal XRD data. This compound exhibited moderate anthelmintic activity and poor antibacterial activity, indicating potential applications in medicinal chemistry (Sanjeevarayappa et al., 2015).

Docking Studies

Docking studies have been conducted on related piperazine-1-yl-1H-indazole derivatives, highlighting the compound's relevance in the field of medicinal chemistry. These studies provide insights into the potential interactions of such compounds with biological targets, suggesting their application in drug discovery (Balaraju et al., 2019).

Antimicrobial Activity

A related dithiocarbamate derivative bearing a pyrimidin-2-yl piperazine moiety has been synthesized and shown to possess significant antimicrobial activity. This underscores the potential of similar compounds in the development of new antimicrobial agents (Yurttaş et al., 2016).

Antitumor Activity

Compounds with a 3-phenylpiperazinyl-1-trans-propene structure, related to the query compound, have been synthesized and shown significant cytotoxic activity against various tumor cell lines, highlighting the potential for antitumor applications (Naito et al., 2005).

Serotonin 5-HT2 Antagonism

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. Among these, some compounds demonstrated potent 5-HT2 antagonist activity, suggesting potential applications in treating conditions related to serotonin dysfunction (Watanabe et al., 1992).

Future Directions

Properties

IUPAC Name |

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O3/c1-18-4-6-19(7-5-18)24-28-25(35-29-24)22-3-2-12-32(26(22)34)17-23(33)31-15-13-30(14-16-31)21-10-8-20(27)9-11-21/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOYHOHPJILEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)

![4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide](/img/structure/B2534000.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534001.png)

![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)

![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2534016.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)